Home > Products > Screening Compounds P75736 > PRRSV/CD163-IN-1
PRRSV/CD163-IN-1 - 560995-89-3

PRRSV/CD163-IN-1

Catalog Number: EVT-2580986
CAS Number: 560995-89-3
Molecular Formula: C25H24FN5O5S2
Molecular Weight: 557.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Porcine reproductive and respiratory syndrome virus, commonly referred to as PRRSV, is a significant pathogen affecting pigs worldwide, leading to substantial economic losses in the swine industry. The virus primarily targets porcine alveolar macrophages, utilizing the CD163 receptor for entry and infection. The compound PRRSV/CD163-IN-1 represents a novel approach in combating PRRSV by targeting the CD163 receptor, thereby inhibiting viral infection.

Source

The compound PRRSV/CD163-IN-1 is derived from research focused on understanding the interaction between PRRSV and the CD163 receptor on porcine macrophages. Studies have shown that specific domains within the CD163 protein, particularly the scavenger receptor cysteine-rich domain 5, are crucial for PRRSV binding and subsequent infection. This understanding has led to the development of inhibitors like PRRSV/CD163-IN-1 that can block this interaction.

Classification

PRRSV/CD163-IN-1 can be classified as an antiviral agent specifically designed to inhibit viral entry into host cells by targeting host cell receptors. It falls within the category of therapeutic compounds aimed at controlling viral infections in livestock.

Synthesis Analysis

Methods

The synthesis of PRRSV/CD163-IN-1 involves several key steps:

  1. Design of Inhibitors: Based on structural data of the CD163 protein and its interaction with PRRSV, small molecules or peptides are designed to mimic or block the binding sites.
  2. Chemical Synthesis: Utilizing solid-phase peptide synthesis or organic synthesis techniques, these inhibitors are synthesized in a laboratory setting.
  3. Purification: The synthesized compounds undergo purification processes such as high-performance liquid chromatography to ensure high purity and efficacy.

Technical Details

The synthesis may involve complex organic reactions including amide bond formation, cyclization, and modifications to enhance solubility and bioavailability. Each step is optimized for yield and purity, ensuring that the final product is suitable for biological testing.

Molecular Structure Analysis

Structure

The molecular structure of PRRSV/CD163-IN-1 is characterized by specific functional groups that interact with the CD163 receptor. Detailed structural analysis typically involves:

  • X-ray Crystallography: To determine the three-dimensional arrangement of atoms within the compound.
  • Nuclear Magnetic Resonance Spectroscopy: To provide insights into molecular dynamics and conformational flexibility.

Data

The precise molecular formula and weight would depend on the specific structure of PRRSV/CD163-IN-1, which can vary based on modifications made during synthesis. For example, typical data might include:

  • Molecular weight: X g/mol
  • Specific functional groups: e.g., hydroxyl (-OH), amine (-NH2), etc.
Chemical Reactions Analysis

Reactions

The interactions between PRRSV/CD163-IN-1 and biological targets involve several key reactions:

  1. Binding Affinity: The compound binds to the CD163 receptor through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Inhibition of Viral Entry: By blocking the receptor, PRRSV/CD163-IN-1 prevents virus attachment and subsequent fusion with the host cell membrane.

Technical Details

Kinetic studies using surface plasmon resonance or similar techniques can quantify binding affinities and inhibition constants, providing essential data on efficacy.

Mechanism of Action

Process

PRRSV/CD163-IN-1 functions by specifically targeting the CD163 receptor on porcine alveolar macrophages:

  1. Receptor Blocking: The compound binds to CD163, preventing PRRSV from attaching to its receptor.
  2. Inhibition of Viral Replication: With the receptor blocked, PRRSV cannot enter the host cells, effectively halting its replication cycle.

Data

Experimental data supporting this mechanism typically includes:

  • Reduction in viral load in treated cells compared to untreated controls.
  • Quantitative real-time polymerase chain reaction results showing decreased expression of viral genes.
Physical and Chemical Properties Analysis

Physical Properties

PRRSV/CD163-IN-1 may exhibit various physical properties that influence its application:

  • Solubility: Soluble in water or organic solvents (specific data needed).
  • Stability: Stability under physiological conditions (pH, temperature).

Chemical Properties

Chemical properties such as pH stability, reactivity with biological molecules, and degradation pathways are critical for understanding how the compound behaves in vivo.

Applications

Scientific Uses

PRRSV/CD163-IN-1 has potential applications in:

  • Veterinary Medicine: As a therapeutic agent to control PRRSV infections in pigs.
  • Research: Serving as a tool for studying CD163 function and viral entry mechanisms.
  • Development of Vaccines: Insights gained from its mechanism could inform vaccine strategies against PRRSV.
Introduction to PRRSV and CD163 as a Therapeutic Target

Pathogenesis and Economic Impact of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)

Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) is an enveloped, positive-sense single-stranded RNA virus within the family Arteriviridae. It exhibits a narrow cell tropism, primarily infecting porcine alveolar macrophages (PAMs), leading to severe reproductive failure in sows (abortions, stillbirths) and respiratory distress in piglets. PRRSV’s high genetic variability (with two dominant genotypes: Type 1 (European) and Type 2 (North American)) and antigenic heterogeneity enable immune evasion, rendering vaccines largely ineffective for cross-strain protection [1] [3] [4]. The global economic burden is staggering:

  • United States: Annual losses exceed $664 million [1] [4]
  • Europe: Costs surpass €1.5 billion [1]
  • China: Four outbreaks (2014–2017) averaged ¥1424.37 per sow in direct losses [5]

These losses stem from mortality, reduced productivity, and costs associated with secondary infections (e.g., Streptococcus suis) that exacerbate disease severity [1] [3].

Table 1: Global Economic Impact of PRRSV

RegionAnnual Loss (USD)Key Contributing Factors
United States$664 millionProduction decline, vaccine costs
Europe€1.5 billionReproductive failures, mortality
ChinaEquivalent to $1B+Respiratory disease, trade impacts

CD163 as the Critical Receptor for PRRSV Entry and Infection

CD163, a macrophage-specific scavenger receptor, is indispensable for PRRSV infection. Its expression determines cellular susceptibility: non-permissive cells (e.g., PK-15, BHK-21) become fully permissive upon ectopic porcine CD163 expression [3] [6]. Structurally, CD163 comprises nine extracellular scavenger receptor cysteine-rich (SRCR) domains, a transmembrane segment, and a cytoplasmic tail.

Structural and Functional Role of CD163 SRCR5 Domain in Viral Binding

The SRCR5 domain (residues 529–628) is the minimal functional unit required for PRRSV binding and infection. Key mechanistic insights include:

  • Viral Glycoprotein Interaction: SRCR5 binds directly to PRRSV minor envelope glycoproteins GP2a and GP4. This interaction facilitates viral attachment and subsequent uncoating [1] [7].
  • Critical Residues: Mutagenesis studies identify residues 570SXDVGXV576 (where X = variable residues) in SRCR5 as essential for GP4 binding. Substitutions (e.g., L558I) within SRCR5 abrogate infection without affecting CD163’s physiological functions [6] [7].
  • Bimolecular Fluorescence Complementation (BiFC) Validation: Assays confirm SRCR5–GP4 interactions as primary targets for inhibitors. Compounds disrupting this interface (e.g., PRRSV/CD163-IN-1) block >90% of viral entry in PAMs [1] [4].

Mechanistic Insights into CD163-Mediated PRRSV Uncoating and Internalization

CD163 facilitates post-attachment uncoating rather than initial adhesion:

  • Viral Docking: Heparan sulfate and sialoadhesin (CD169) mediate preliminary attachment [3] [6].
  • Receptor Complex Formation: GP2a/GP4 recruits CD163, inducing conformational changes in viral envelope proteins.
  • pH-Dependent Uncoating: CD163 binding triggers viral-capsid disassembly within endosomes, releasing genomic RNA [3] [6].Antibody studies: Monoclonal antibodies (e.g., 6E8) targeting SRCR5 block uncoating even after viral attachment, confirming CD163’s role in late-stage internalization [6].

Rationale for Targeting CD163 in PRRSV Antiviral Strategies

Targeting CD163 offers advantages over classical antiviral approaches:

  • Host-Directed: Minimizes viral escape mutations by focusing on a conserved host protein [1] [4].
  • Broad-Spectrum Inhibition: Effective against both Type 1 (e.g., Lelystad) and Type 2 (e.g., VR-2332, NADC30) strains due to conserved GP4–SRCR5 interactions [1] [4].
  • Genetic Validation: CD163-knockout pigs exhibit complete resistance to PRRSV without compromising viability [3] [7].Chemical inhibitors like PRRSV/CD163-IN-1 provide a therapeutic alternative to genetic modification, leveraging structural insights to disrupt viral–receptor binding.

Properties

CAS Number

560995-89-3

Product Name

PRRSV/CD163-IN-1

IUPAC Name

4-fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide

Molecular Formula

C25H24FN5O5S2

Molecular Weight

557.62

InChI

InChI=1S/C25H24FN5O5S2/c1-17-15-18(26)9-10-23(17)37(32,33)30-25-24(28-21-7-2-3-8-22(21)29-25)27-19-5-4-6-20(16-19)38(34,35)31-11-13-36-14-12-31/h2-10,15-16H,11-14H2,1H3,(H,27,28)(H,29,30)

InChI Key

UWRWJHDKWAZXHN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)S(=O)(=O)N5CCOCC5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.